(S)-2-Amino-1-[(S)-3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one
CAS No.:
Cat. No.: VC13466440
Molecular Formula: C13H27N3O
Molecular Weight: 241.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H27N3O |
|---|---|
| Molecular Weight | 241.37 g/mol |
| IUPAC Name | (2S)-2-amino-3-methyl-1-[(3S)-3-[methyl(propan-2-yl)amino]pyrrolidin-1-yl]butan-1-one |
| Standard InChI | InChI=1S/C13H27N3O/c1-9(2)12(14)13(17)16-7-6-11(8-16)15(5)10(3)4/h9-12H,6-8,14H2,1-5H3/t11-,12-/m0/s1 |
| Standard InChI Key | YPXCUZPYUJMYDU-RYUDHWBXSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N1CC[C@@H](C1)N(C)C(C)C)N |
| SMILES | CC(C)C(C(=O)N1CCC(C1)N(C)C(C)C)N |
| Canonical SMILES | CC(C)C(C(=O)N1CCC(C1)N(C)C(C)C)N |
Introduction
(S)-2-Amino-1-[(S)-3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one is a complex organic compound with a molecular weight of 241.37 g/mol and a molecular formula of C13H27N3O . This compound belongs to a class of molecules that incorporate both amino and pyrrolidinyl functionalities, which are common in pharmaceutical and biochemical research due to their potential biological activities.
Synthesis and Preparation
While specific synthesis protocols for (S)-2-Amino-1-[(S)-3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one are not detailed in the available literature, compounds with similar structures often involve multi-step syntheses. These processes typically include the formation of the pyrrolidine ring and subsequent modification with isopropyl and methyl amino groups. The synthesis might involve asymmetric synthesis techniques to achieve the desired stereochemistry.
Research Findings and Future Directions
Given the lack of detailed research findings specifically on (S)-2-Amino-1-[(S)-3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one, future studies could focus on its synthesis optimization, structural characterization, and biological activity screening. This could involve exploring its potential as a lead compound for drug development, particularly in areas where similar structures have shown promise.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume